Methyl 2-(4-iodophenyl)acrylate
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Overview
Description
Methyl 2-(4-iodophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-iodophenyl)acrylate can be synthesized through various methods. One common approach involves the reaction of 4-iodophenylboronic acid with methyl acrylate in the presence of a palladium catalyst, such as in the Suzuki-Miyaura coupling reaction . The reaction typically requires mild conditions and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high efficiency and yield. For instance, the reaction of (meth)acryloyl chloride with the corresponding alcohols in the presence of a base like triethylamine can be conducted in a tubular reactor, resulting in high conversion rates and minimal side products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-iodophenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as in the Suzuki-Miyaura coupling reaction.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Polymerization: The acrylate moiety allows for polymerization reactions, leading to the formation of functional polymers.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as triethylamine, used in esterification reactions.
Solvents: Organic solvents like dichloromethane or aqueous solutions.
Major Products
The major products formed from these reactions include various substituted phenyl acrylates and polymers with specific functional groups.
Scientific Research Applications
Methyl 2-(4-iodophenyl)acrylate has a wide range of applications in scientific research:
Medicine: Used in the development of pharmaceutical intermediates.
Industry: Utilized in the production of functional polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(4-iodophenyl)acrylate primarily involves its reactivity at the iodine and acrylate moieties. The iodine atom can participate in substitution reactions, while the acrylate group can undergo polymerization. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromophenyl)acrylate
- Methyl 2-(4-chlorophenyl)acrylate
- Methyl 2-(4-fluorophenyl)acrylate
Uniqueness
Methyl 2-(4-iodophenyl)acrylate is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution reactions, offering unique synthetic opportunities .
Properties
Molecular Formula |
C10H9IO2 |
---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
methyl 2-(4-iodophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9IO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3 |
InChI Key |
IMIFJCXSGFHPDW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)C1=CC=C(C=C1)I |
Origin of Product |
United States |
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